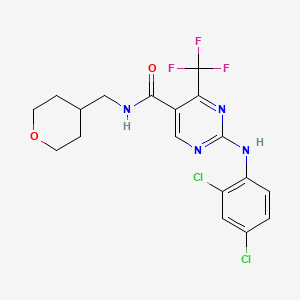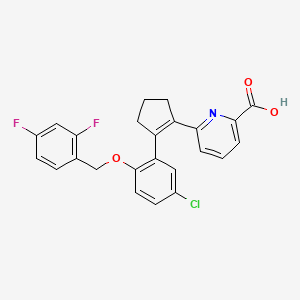
GW848687X
描述
科学研究应用
GW848687X has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying receptor-ligand interactions and for developing new synthetic methodologies.
Biology: The compound is used to investigate the role of the prostaglandin E2 receptor EP1 in various biological processes, including inflammation and pain signaling.
Medicine: this compound is being explored as a potential therapeutic agent for treating inflammatory pain and other conditions mediated by the prostaglandin E2 receptor EP1.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
作用机制
GW848687X exerts its effects by selectively binding to and antagonizing the prostaglandin E2 receptor EP1. This receptor is involved in various physiological processes, including renal vasoconstriction, bronchoconstriction, hyperalgesia, allodynia, gastric protection, hyperthermia, and sleep inhibition. By blocking the EP1 receptor, this compound inhibits the signaling pathways mediated by prostaglandin E2, thereby reducing inflammation and pain .
生化分析
Biochemical Properties
GW848687X interacts with the EP1 receptor, a G protein-coupled receptor that initiates cellular signaling in response to prostaglandin PGE2 . The compound has an IC50 value of 2.5 nM, indicating its high affinity for the EP1 receptor . It has over 400-fold selectivity for EP1 relative to other EP receptor subtypes, the PGD2 receptor, DP1, and the prostacyclin receptor, IP .
Cellular Effects
In cells, this compound acts as an antagonist of the EP1 receptor, blocking the diverse effects evoked by the receptor’s activation, including renal vasoconstriction, bronchoconstriction, hyperalgesia, allodynia, gastric protection, hyperthermia, and sleep inhibition . This blockade can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound binds to the EP1 receptor, inhibiting its activation and subsequent signaling . This inhibition can lead to changes in gene expression and cellular function . The compound also has 30-fold selectivity over the thromboxane A2 receptor, TP, acting as a functional antagonist at this receptor at higher levels .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown excellent oral pharmacokinetic profile, with oral bioavailability at 54% in rats and 53% in dogs . It has a half-life of two hours in both species
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage . In a rat model of chronic inflammatory joint pain, this compound showed complete anti-hyperalgesic activity with an ED50 value of 1.3 mg/kg
准备方法
The synthesis of GW848687X involves several key steps, starting with the preparation of the core cyclopentenyl-pyridine structure. The synthetic route typically includes:
Formation of the cyclopentenyl ring: This step involves the cyclization of a suitable precursor to form the cyclopentenyl ring.
Introduction of the pyridine carboxylic acid moiety: This is achieved through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Attachment of the chlorophenyl and difluorophenyl groups: These groups are introduced via etherification and halogenation reactions.
Industrial production methods for this compound are optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
化学反应分析
GW848687X undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule, such as reducing the carboxylic acid to an alcohol.
Substitution: Nucleophilic substitution reactions are common, particularly for modifying the halogenated aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
GW848687X is unique in its high selectivity for the prostaglandin E2 receptor EP1, with over 400-fold selectivity relative to other EP receptor subtypes and related receptors such as the prostaglandin D2 receptor DP1 and the prostacyclin receptor IP. Similar compounds include:
SC-51322: Another EP1 receptor antagonist with lower selectivity compared to this compound.
ONO-8713: A selective EP1 receptor antagonist used in similar research applications.
L-161,982: An EP1 receptor antagonist with a different chemical structure but similar biological activity
These comparisons highlight the unique properties of this compound, particularly its high selectivity and potency as an EP1 receptor antagonist.
属性
IUPAC Name |
6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClF2NO3/c25-15-8-10-23(31-13-14-7-9-16(26)12-20(14)27)19(11-15)17-3-1-4-18(17)21-5-2-6-22(28-21)24(29)30/h2,5-12H,1,3-4,13H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFODPHDNBFSMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C1)C2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)F)F)C4=NC(=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20437076 | |
| Record name | 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
612831-24-0 | |
| Record name | GW-848687X | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0612831240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-[2-[5-chloro-2-[(2,4-difluorophenyl)methoxy]phenyl]cyclopenten-1-yl]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20437076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GW-848687X | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PK52982QT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



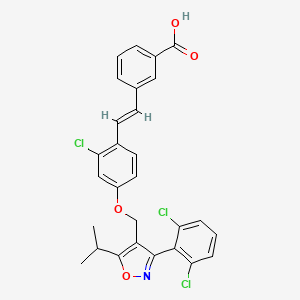
![N-[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B1672465.png)
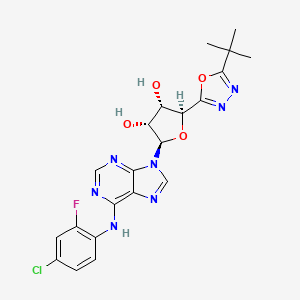
![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)
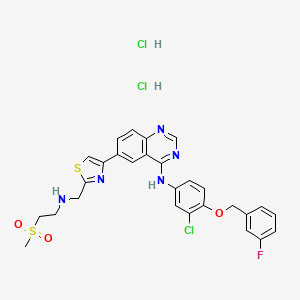

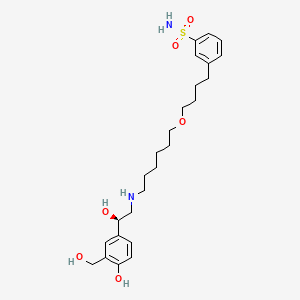
![5-methyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1672474.png)
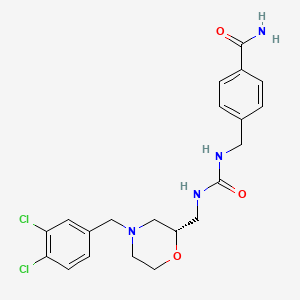
![N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine](/img/structure/B1672479.png)
![2-(5-Chloro-2-Thienyl)-N-{(3s)-1-[(1s)-1-Methyl-2-Morpholin-4-Yl-2-Oxoethyl]-2-Oxopyrrolidin-3-Yl}ethenesulfonamide](/img/structure/B1672481.png)
![2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide](/img/structure/B1672482.png)
![4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine](/img/structure/B1672484.png)
